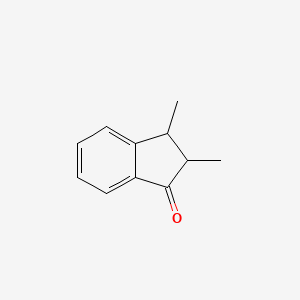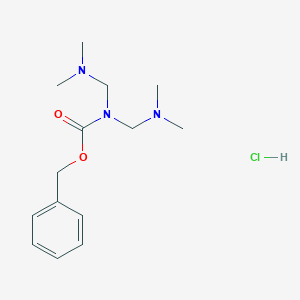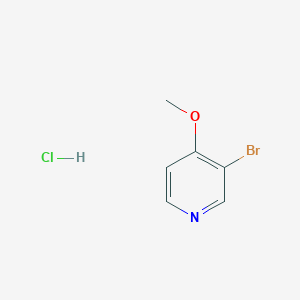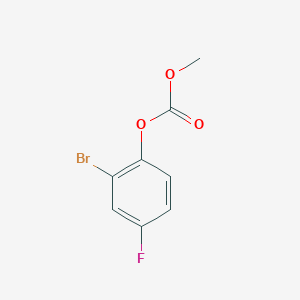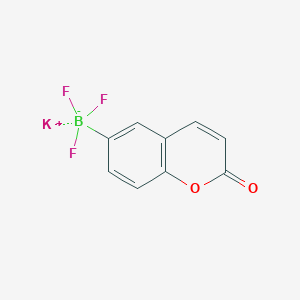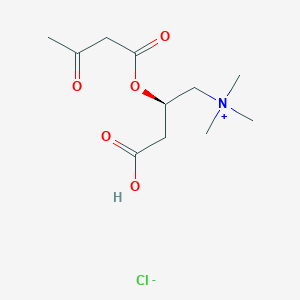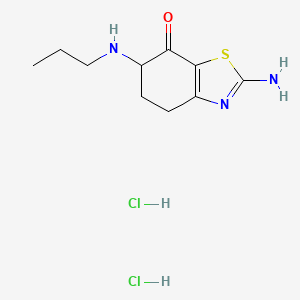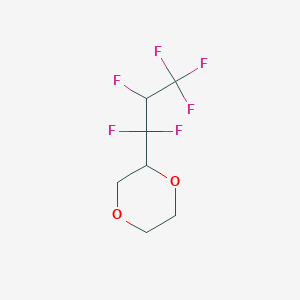
(1,1,2,3,3,3-Hexafluoropropyl)-1,4-dioxane, racemic, 96%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3,3,3-Hexafluoropropyl methyl ether is a heterocyclic organic compound . It is also known by other names such as HFPME, CID2778364, AI3-22252, and Propane, 1,1,1,2,3,3-hexafluoro-3-methoxy .
Molecular Structure Analysis
The molecular weight of this compound is 182.06 and its molecular formula is C4H4F6O . Its IUPAC name is 1,1,1,2,3,3-hexafluoro-3-methoxypropane .Physical And Chemical Properties Analysis
This compound has a boiling point of 20ºC at 760 mmHg . Its density is 1.357 g/cm³ . It appears as a liquid .科学的研究の応用
Environmental Contamination and Remediation
1,4-Dioxane, an analog to the specified compound, has emerged as a significant environmental contaminant due to its widespread use and presence in industrial and consumer products. Its physical and chemical characteristics enable extensive migration in groundwater, leading to notable contamination of drinking water supplies across the United States. Despite its detection in over one-fifth of U.S. public drinking water supplies, remediation efforts have been largely ineffective, pointing to the need for alternative treatment approaches. Animal studies have classified 1,4-dioxane as a probable human carcinogen, necessitating further research into its environmental fate, human health effects, and remediation technologies (Godri Pollitt et al., 2019).
Analysis and Detection
The synthesis and breakdown of lignin, a process related to 1,4-dioxane, have been extensively studied to understand the mechanisms behind β-O-4 bond cleavage, crucial for the development of renewable chemical sources and environmental remediation. This research highlights the importance of understanding chemical interactions for effective analysis and detection of contaminants in the environment (Yokoyama, 2015).
Alternative Compounds and Environmental Impact
Research on per- and polyfluoroalkyl substances (PFASs), which include compounds similar to the specified hexafluoropropyl derivative, indicates significant environmental persistence, bioaccumulation, and potential toxicity. Novel fluorinated alternatives have been identified with systemic multiple organ toxicities, suggesting that these alternatives might not be safer than legacy PFASs. This underscores the urgency for additional toxicological studies to evaluate the long-term use of such compounds (Wang et al., 2019).
Material Synthesis and Applications
Investigations into polyimide membranes synthesized from hexafluoropropyl derivatives highlight their potential for gas separation applications, offering insights into the characteristics of gas penetration through dense membranes. This research contributes to the development of advanced materials for environmental and industrial processes (Wang et al., 2002).
Safety and Hazards
作用機序
Target of Action
It is known that hexafluoroisopropanol, a related compound, is used as a solvent in peptide chemistry
Mode of Action
Hexafluoroisopropanol, a related compound, is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
Hexafluoroisopropanol, a related compound, is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide
Result of Action
It is known that hexafluoroisopropanol, a related compound, can denature the native state of proteins and stabilize the a-helical conformation in unfolded peptides and proteins
Action Environment
It is known that hexafluoroisopropanol, a related compound, is a polar solvent of high ionizing power , suggesting that it may be sensitive to changes in polarity and ionizing conditions.
特性
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropyl)-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)4-3-14-1-2-15-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBXTUVWBLBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

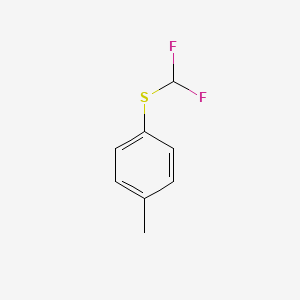
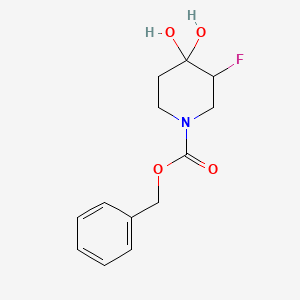
![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)
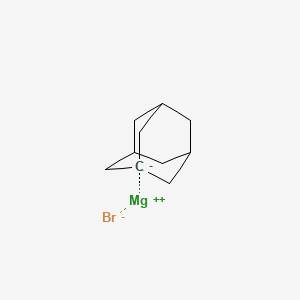

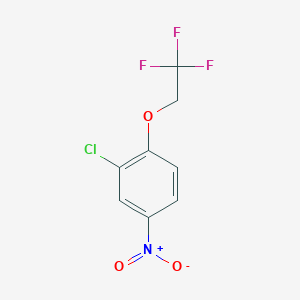
![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)
